4-(Oxazol-4-yl)benzene-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
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Biological Activities of Oxazole Derivatives
- Field : Medicinal Chemistry
- Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Various oxazole derivatives have been synthesized and screened for their various biological activities .
- Methods of Application : The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities .
- Results : Oxazole derivatives have shown a wide range of biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
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Synthesis of Oxazole-Based Molecules
- Field : Organic Chemistry
- Application Summary : The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
- Methods of Application : The synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis from 1972 .
- Results : A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
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Synthesis of Oxazolines
- Field : Synthetic Organic Chemistry
- Application Summary : Oxazoline is a significant five-membered heterocyclic species. Many oxazoline-based ring structures are notable for their biological activities. Oxazoline displays numerous applications mainly in pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
- Methods of Application : Various synthetic protocols of oxazolines are based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results : Oxazoline-based ring structures are noticeable for their biological activities .
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Catalytic Activity of Oxazole Derivatives
- Field : Catalysis
- Application Summary : Nickel(II) complexes having an oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .
- Methods of Application : The application involves the use of 2-(Oxazol-2-yl)-pyridines as efficient ligands in Suzuki–Miyaura cross-coupling .
- Results : The use of these oxazole derivatives showcased various applications in organic synthesis .
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Antibacterial Activity of Oxazole Derivatives
- Field : Medicinal Chemistry
- Application Summary : Various 4-substituted aryl 2–4-disubstituted phenoxy methyl 4-oxazol-5-one derivatives were prepared and screened for their antibacterial potential .
- Methods of Application : The preparation involved the use of cup-plate method against the standard drug streptomycin .
- Results : Among all the compounds, some showed the highest activity against E. coli .
- Catalytic Activity of Oxazole Derivatives
- Field : Catalysis
- Application Summary : Nickel(II) complexes having an oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .
- Methods of Application : 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .
- Results : Besides this, there are several benzoxazole derivatives showcasing various applications in organic synthesis .
properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQZZJYCHEWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679856 | |
Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxazol-4-yl)benzene-1-sulfonyl chloride | |
CAS RN |
954368-94-6 | |
Record name | 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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